![molecular formula C10H13NO2 B2986180 N-(2-hydroxyethyl)-3-methylbenzamide CAS No. 778623-19-1](/img/structure/B2986180.png)
N-(2-hydroxyethyl)-3-methylbenzamide
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Overview
Description
N-(2-hydroxyethyl)-3-methylbenzamide, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white crystalline powder that is soluble in water and has a melting point of 88-90°C. Benzocaine works by blocking nerve impulses that transmit pain signals to the brain, providing temporary relief from pain and discomfort.
Mechanism of Action
Benzocaine works by blocking voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and the subsequent depolarization of the cell membrane. This leads to a decrease in the propagation of action potentials and a reduction in pain signals transmitted to the brain.
Biochemical and Physiological Effects
Benzocaine has been shown to have a number of biochemical and physiological effects beyond its local anesthetic properties. It has been found to have anti-inflammatory, antioxidant, and anti-microbial properties. Benzocaine has also been shown to inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-hydroxyethyl)-3-methylbenzamide in lab experiments is its ability to provide temporary pain relief without affecting other physiological processes. This allows researchers to study the effects of pain on behavior and physiology without confounding factors such as stress or anxiety. However, this compound has limitations as well. It is not effective for all types of pain, and its effects are temporary, lasting only a few hours.
Future Directions
There are several areas of research that could benefit from further investigation of N-(2-hydroxyethyl)-3-methylbenzamide. One potential direction is the development of new pain-relieving drugs based on the structure and mechanism of this compound. Another area of interest is the investigation of the anti-inflammatory and antioxidant properties of this compound and their potential applications in the treatment of inflammatory diseases. Additionally, research could focus on the development of more effective local anesthetics with longer-lasting effects.
Synthesis Methods
Benzocaine can be synthesized using various methods, including esterification, amidation, and condensation reactions. One of the most common methods is the esterification of p-aminobenzoic acid with ethanol in the presence of sulfuric acid as a catalyst. The resulting product is then purified through recrystallization to obtain pure N-(2-hydroxyethyl)-3-methylbenzamide.
Scientific Research Applications
Benzocaine is widely used in scientific research as a tool for studying pain mechanisms and developing new pain-relieving drugs. It is commonly used in animal studies to investigate the effects of pain on behavior and physiology. Benzocaine has also been used in studies on neuropathic pain, cancer pain, and postoperative pain.
properties
IUPAC Name |
N-(2-hydroxyethyl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-3-2-4-9(7-8)10(13)11-5-6-12/h2-4,7,12H,5-6H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXVTSRXHLBTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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